molecular formula C10H7NO3 B3119733 3-Hydroxyquinoline-8-carboxylic acid CAS No. 25369-42-0

3-Hydroxyquinoline-8-carboxylic acid

Cat. No.: B3119733
CAS No.: 25369-42-0
M. Wt: 189.17 g/mol
InChI Key: HOVFZWMFCBLANH-UHFFFAOYSA-N
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Description

3-Hydroxyquinoline-8-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound.

Biochemical Analysis

Biochemical Properties

3-Hydroxyquinoline-8-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its metal-chelating properties. It interacts with a variety of metal ions, including iron, copper, and zinc, forming stable complexes. These interactions are essential in processes such as enzyme inhibition and activation. For instance, this compound can inhibit metalloproteases by binding to their active sites, thereby preventing substrate access . Additionally, it interacts with proteins involved in metal transport and storage, influencing their function and stability.

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways by modulating the availability of metal ions, which are critical cofactors for many signaling proteins. For example, by chelating iron, this compound can affect the activity of iron-dependent enzymes and transcription factors, leading to changes in gene expression . This compound also impacts cellular metabolism by altering the function of metalloenzymes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its ability to bind metal ions. This binding can inhibit or activate enzymes by altering their conformation and activity. For instance, the compound can inhibit the activity of matrix metalloproteinases by chelating the zinc ion in their active sites . Additionally, this compound can modulate gene expression by affecting the activity of metal-responsive transcription factors, leading to changes in the expression of genes involved in metal homeostasis and oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of metalloproteases and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and side effects.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can effectively chelate metal ions and modulate enzyme activity without causing significant toxicity. At high doses, this compound can lead to adverse effects, including oxidative stress and cellular damage, due to excessive chelation of essential metal ions . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyquinoline-8-carboxylic acid typically involves multiple steps. One common method starts with the protection of the hydroxyl group of 3-hydroxyquinoline using methoxymethyl chloride (MOMCl) and sodium hydroxide (NaOH). This is followed by a 1,2-addition of methyllithium to the quinoline ring, oxidation, and finally, a two-step oxidation procedure to transform the methyl group into a carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyquinoline-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .

Scientific Research Applications

3-Hydroxyquinoline-8-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: 3-Hydroxyquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 8-Hydroxyquinoline, it has an additional carboxylic acid group, enhancing its chelating ability and biological activity .

Properties

IUPAC Name

3-hydroxyquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-7-4-6-2-1-3-8(10(13)14)9(6)11-5-7/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVFZWMFCBLANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290320
Record name 3-Hydroxy-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25369-42-0
Record name 3-Hydroxy-8-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25369-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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